molecular formula C13H12BrNO3S B8460440 Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate

Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate

Cat. No. B8460440
M. Wt: 342.21 g/mol
InChI Key: SSAHZXZDKOXIJV-UHFFFAOYSA-N
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Patent
US08551984B2

Procedure details

N-bromosuccinimide (0.933 g, 5.24 mmol) was added to a solution of the product of Step 1 (1.15 g, 4.37 mmol) and DMF (8.73 ml). The resulting solution was stirred overnight at room temperature. The reaction was diluted with ethyl acetate and transferred to a separatory funnel. The organic layer was washed with aqueous saturated NaHCO3 and brine. The organic layer was dried over Na2SO4, filtered and concentrated. Flash chromatography (0-65% EtOAc/hexanes) afforded methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]benzoate (863 mg, 2.52 mmol, 57.7% yield) as a yellow solid. MS ESI: [M+H]+ m/z 343.9.
Quantity
0.933 g
Type
reactant
Reaction Step One
Name
product
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]([C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][CH:18]=1)([C:12]1[S:16][CH:15]=NC=1)[CH3:11].C[N:28]([CH:30]=O)C>C(OCC)(=O)C>[Br:1][C:15]1[S:16][C:12]([C:10]([C:17]2[CH:18]=[CH:19][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:25][CH:26]=2)([OH:9])[CH3:11])=[N:28][CH:30]=1

Inputs

Step One
Name
Quantity
0.933 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
product
Quantity
1.15 g
Type
reactant
Smiles
OC(C)(C1=CN=CS1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
8.73 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=CN=C(S1)C(C)(O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.52 mmol
AMOUNT: MASS 863 mg
YIELD: PERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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